1-(4-methylpiperidin-1-yl)-2-((7-(p-tolyl)-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazol-3-yl)thio)ethanone
Description
Properties
IUPAC Name |
2-[[7-(4-methylphenyl)-5,6-dihydroimidazo[2,1-c][1,2,4]triazol-3-yl]sulfanyl]-1-(4-methylpiperidin-1-yl)ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H25N5OS/c1-14-3-5-16(6-4-14)23-11-12-24-18(23)20-21-19(24)26-13-17(25)22-9-7-15(2)8-10-22/h3-6,15H,7-13H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PUTOTCZDNMNSKV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1)C(=O)CSC2=NN=C3N2CCN3C4=CC=C(C=C4)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H25N5OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 1-(4-methylpiperidin-1-yl)-2-((7-(p-tolyl)-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazol-3-yl)thio)ethanone (CAS Number: 921539-18-6) is a novel chemical entity with potential therapeutic applications. This article examines its biological activity, focusing on its pharmacological properties, structure-activity relationships (SAR), and relevant case studies.
The molecular formula of the compound is , with a molecular weight of 371.5 g/mol. The structure includes a piperidine ring and an imidazo-triazole moiety, which are critical for its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C₁₉H₂₅N₅OS |
| Molecular Weight | 371.5 g/mol |
| CAS Number | 921539-18-6 |
Antitumor Activity
Recent studies have highlighted the antitumor potential of compounds containing imidazo[2,1-c][1,2,4]triazole derivatives. For example, compounds similar to our target compound have shown significant inhibitory effects against various cancer cell lines. In a study evaluating the cytotoxicity of related compounds on human cancer cell lines, certain derivatives exhibited IC50 values comparable to established chemotherapeutics like cisplatin .
Table 1: IC50 Values of Related Compounds Against Cancer Cell Lines
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| 4-Chloro-N-(2-(4-chlorophenyl)-...) | SISO (Cervical) | 2.87 |
| N-(7-(4,5-dihydro-1H-imidazol-2-yl)... | RT-112 (Bladder) | 3.06 |
| Cisplatin | SISO | 0.24 |
| RT-112 | 1.22 |
These findings suggest that the imidazo-triazole framework could be pivotal in developing new antitumor agents.
Antimicrobial Activity
The compound's structural features may also contribute to antimicrobial properties . Pyrazole derivatives have been noted for their effectiveness against bacterial and fungal strains . While specific data on our target compound's antimicrobial efficacy is limited, the presence of thiol groups in similar compounds has been linked to enhanced activity against pathogens.
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of this compound. Modifications in the piperidine and imidazo-triazole rings can significantly influence potency and selectivity against specific targets. For instance, electron-withdrawing groups on aromatic rings have been shown to enhance antitumor activity .
Case Studies
In one notable study, a series of imidazo[2,1-c][1,2,4]triazole derivatives were synthesized and tested for cytotoxicity against various cancer cell lines. The most active compounds demonstrated promising results with IC50 values in the low micromolar range . These studies underline the importance of further exploration into the biological mechanisms underpinning the activity of our target compound.
Comparison with Similar Compounds
Imidazo-Triazole vs. Tetrazole Derivatives
- Target Compound : The imidazo[2,1-c][1,2,4]triazole core provides a rigid, planar structure conducive to π-π stacking interactions.
- Analog from : Compounds like 1-(1-aryl-1H-tetrazol-5-yl)-2-(piperidin-1-yl)ethanone replace the fused imidazo-triazole with a tetrazole ring.
Imidazo-Thiadiazole Derivatives ()
The compound (azepan-1-yl){1-[6-(4-methoxyphenyl)imidazo[2,1-b][1,3,4]thiadiazol-2-yl]piperidin-3-yl}methanone substitutes the triazole with a thiadiazole ring. Thiadiazoles exhibit stronger electron-withdrawing effects, altering redox properties and metabolic stability .
Substituent Modifications
Aryl Group Variations
Piperidine/Piperazine Substituents
- 4-Allylpiperazine (): Derivatives like 2-(4-allylpiperazin-1-yl)-1-(1-aryl-1H-tetrazol-5-yl)ethanone introduce allyl groups for enhanced conformational flexibility, which may improve binding kinetics .
Pharmacological and Physicochemical Comparisons
Antiproliferative and Antimicrobial Activities
- Target Compound : Preliminary data on imidazo-triazole derivatives suggest moderate antiproliferative activity (IC50 ~10–50 µM in cancer cell lines), attributed to kinase inhibition .
- Tetrazole-Piperidine Derivatives () : Exhibit weaker antiproliferative effects (IC50 >100 µM) but show promising antimicrobial activity (MIC ~2–8 µg/mL against S. aureus) due to enhanced solubility .
- 4-Fluorophenyl Analog () : Fluorine substitution improves antimicrobial potency (MIC ~1–4 µg/mL) by enhancing membrane penetration .
Physicochemical Properties
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 1-(4-methylpiperidin-1-yl)-2-((7-(p-tolyl)-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazol-3-yl)thio)ethanone, and how can yield and purity be maximized?
- Methodology : The compound is synthesized via multi-step routes involving coupling of piperidine and imidazotriazole-thioether moieties. Key steps include:
- Thioether formation : Reaction of 7-(p-tolyl)-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazole-3-thiol with α-bromo ketone derivatives under basic conditions (e.g., K₂CO₃ in DMF at 60–80°C).
- Piperidine substitution : Use of 4-methylpiperidine in nucleophilic substitution reactions, requiring anhydrous solvents (e.g., THF) and catalytic bases (e.g., triethylamine).
- Purification : Column chromatography (silica gel, gradient elution with ethyl acetate/hexane) and recrystallization from ethanol .
- Critical parameters : Solvent polarity, reaction temperature, and stoichiometric ratios significantly impact yield (typically 45–65%) and purity (>95% by HPLC).
Q. How can the molecular structure and purity of this compound be confirmed?
- Analytical techniques :
- NMR spectroscopy : ¹H/¹³C NMR to confirm regiochemistry of the imidazotriazole core and piperidine substitution patterns. For example, characteristic shifts for the thioether S–CH₂ group appear at δ 3.8–4.2 ppm .
- Mass spectrometry (HRMS) : To verify molecular weight (e.g., [M+H]⁺ calculated for C₂₀H₂₃N₅OS: 393.1678) .
- HPLC : Reverse-phase C18 columns (ACN/water gradient) to assess purity (>98% for biological assays) .
Q. What preliminary biological screening methods are recommended to evaluate its anticancer potential?
- In vitro assays :
- Cell viability (MTT assay) : Test against cancer cell lines (e.g., MCF-7, A549) at 1–100 μM concentrations for 48–72 hours.
- Mechanistic studies : Preliminary Western blotting to assess apoptosis markers (e.g., caspase-3 activation) or kinase inhibition profiles .
- Dose-response analysis : IC₅₀ values should be compared with reference drugs (e.g., doxorubicin) to prioritize lead optimization .
Advanced Research Questions
Q. How can reaction intermediates and byproducts be identified during synthesis?
- Troubleshooting tools :
- LC-MS monitoring : Track intermediates (e.g., thiol precursor at m/z 245.1) and detect side products like disulfide dimers (m/z ~490).
- Isolation of intermediates : Use preparative TLC or flash chromatography to isolate and characterize unstable intermediates (e.g., bromo-ketone derivatives) .
- Mechanistic insights : DFT calculations or isotopic labeling (e.g., ¹⁸O in ketone groups) to study nucleophilic substitution pathways .
Q. What strategies are effective for resolving contradictions in biological activity data across cell lines?
- Experimental design :
- Cross-validation : Repeat assays in triplicate with independent cell line stocks to rule out contamination or variability.
- Off-target profiling : Use kinase inhibitor panels (e.g., Eurofins KinaseProfiler) to identify non-specific interactions .
- Data interpretation : Apply statistical models (e.g., ANOVA with post-hoc Tukey tests) to distinguish significant activity differences (p < 0.05) .
Q. How can structure-activity relationships (SAR) be explored for the imidazotriazole-thioether core?
- SAR strategies :
- Analog synthesis : Modify substituents on the p-tolyl group (e.g., electron-withdrawing -NO₂ or bulky -CF₃) to assess steric/electronic effects.
- Biological testing : Compare IC₅₀ values of analogs against parental and drug-resistant cell lines (e.g., P-glycoprotein overexpressing variants) .
- Computational modeling : Molecular docking (e.g., AutoDock Vina) to predict binding poses in ATP-binding pockets of kinases .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
